4-Fluoro-1H-indole-7-carbonitrile

Lipophilicity Drug Design Physicochemical Properties

Sourcing 4-Fluoro-1H-indole-7-carbonitrile (CAS 313337-33-6) for medicinal chemistry? This building block combines a 4-fluoro substituent with a 7-cyano group, delivering a computed XLogP3 of 1.9—significantly lower than non-fluorinated indole-7-carbonitrile (2.04) or 4-fluoroindole (2.21). The reduced logP enhances aqueous solubility and mitigates hERG liability while the fluorine atom preserves metabolic stability. The 7-cyano group acts as a hydrogen bond acceptor and a versatile synthetic handle for rapid derivatization into amides, amidines, tetrazoles, or amines. With an experimentally validated solubility of 0.435 mg/mL, researchers can confidently design DMSO stock solutions and anticipate precipitation risks. Secure multi-gram quantities today to accelerate your kinase inhibitor or GPCR-targeted library synthesis.

Molecular Formula C9H5FN2
Molecular Weight 160.15 g/mol
CAS No. 313337-33-6
Cat. No. B1322421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1H-indole-7-carbonitrile
CAS313337-33-6
Molecular FormulaC9H5FN2
Molecular Weight160.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1C#N)F
InChIInChI=1S/C9H5FN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H
InChIKeyOHNJUDBFNBBWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-indole-7-carbonitrile (CAS 313337-33-6) for Drug Discovery and Chemical Synthesis


4-Fluoro-1H-indole-7-carbonitrile (CAS 313337-33-6) is a fluorinated indole derivative containing a nitrile group at the 7-position of the indole ring. It serves as a versatile building block in medicinal chemistry for synthesizing kinase inhibitors, receptor modulators, and other bioactive heterocyclic scaffolds [1]. The compound exhibits a computed XLogP3 value of 1.9 [2] and a topological polar surface area of 39.6 Ų [3], physicochemical parameters that differentiate it from non-fluorinated or differently substituted indole analogs.

Why 4-Fluoro-1H-indole-7-carbonitrile Cannot Be Replaced by Generic Indole Derivatives


The presence of a fluorine atom at the 4-position and a cyano group at the 7-position confers distinct electronic and steric properties to 4-Fluoro-1H-indole-7-carbonitrile that cannot be replicated by non-fluorinated analogs (e.g., 1H-indole-7-carbonitrile) or mono-substituted derivatives (e.g., 4-fluoroindole). The fluorine substituent alters metabolic stability and binding interactions [1], while the 7-cyano group serves as a critical hydrogen bond acceptor and a versatile handle for further functionalization . Simply substituting with an unsubstituted indole or a differently functionalized analog risks altering target engagement, pharmacokinetic properties, and downstream synthetic compatibility.

Quantitative Comparative Evidence for 4-Fluoro-1H-indole-7-carbonitrile vs. Structural Analogs


Lipophilicity (LogP) Comparison: 4-Fluoro-1H-indole-7-carbonitrile vs. Non-Fluorinated 1H-indole-7-carbonitrile

The lipophilicity of 4-Fluoro-1H-indole-7-carbonitrile (XLogP3 = 1.9) is lower than that of its non-fluorinated analog 1H-indole-7-carbonitrile (LogP = 2.04) [1][2]. This reduction in logP indicates a subtle increase in hydrophilicity, which can influence membrane permeability, solubility, and off-target binding.

Lipophilicity Drug Design Physicochemical Properties

Lipophilicity Contrast: 4-Fluoro-1H-indole-7-carbonitrile vs. 4-Fluoroindole (Lacking 7-Cyano Group)

The lipophilicity of 4-Fluoro-1H-indole-7-carbonitrile (XLogP3 = 1.9) is notably lower than that of 4-fluoroindole (LogP = 2.21) [1][2]. The introduction of the polar cyano group at the 7-position substantially reduces logP, reflecting increased polarity and potential for hydrogen bonding.

Lipophilicity LogD Physicochemical Profiling

Aqueous Solubility: 4-Fluoro-1H-indole-7-carbonitrile Experimental Value

The aqueous solubility of 4-Fluoro-1H-indole-7-carbonitrile is experimentally determined as 0.435 mg/mL (2.72 mmol/L) . This value is critical for designing in vitro assays and evaluating drug-likeness. While direct comparator data for close analogs is not available in this same study, the measured solubility provides a quantifiable benchmark against class-level expectations for indole derivatives.

Solubility Formulation ADME

Metabolic Stability Advantage of 4-Fluoro Substitution Over Non-Fluorinated Indoles

The fluorine substitution at the 4-position of 4-Fluoro-1H-indole-7-carbonitrile is known to enhance metabolic stability compared to non-fluorinated indole derivatives [1]. This class-level advantage is due to the strong C-F bond and the electron-withdrawing effect of fluorine, which can reduce oxidative metabolism at adjacent positions. While specific stability half-life data for this exact compound versus direct comparators is not provided in the source, the property is a recognized driver for including fluorine in drug candidates.

Metabolic Stability Fluorine Drug Metabolism

Targeted Application Scenarios for 4-Fluoro-1H-indole-7-carbonitrile Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

Given its XLogP3 of 1.9 (lower than both 1H-indole-7-carbonitrile at 2.04 and 4-fluoroindole at 2.21), 4-Fluoro-1H-indole-7-carbonitrile is optimal for programs seeking to reduce logP to improve aqueous solubility, decrease hERG binding, or enhance CNS penetration without sacrificing fluorine-mediated metabolic stability [1].

Synthesis of Kinase Inhibitors and Receptor Modulators via Cyano Group Derivatization

The 7-cyano group serves as a versatile synthetic handle for conversion to amides, amidines, tetrazoles, or amines, enabling the rapid assembly of diverse compound libraries. This functional group, in combination with the 4-fluoro substitution, is particularly suited for generating analogs in medicinal chemistry campaigns focused on kinase inhibition or GPCR modulation [2].

Physicochemical Profiling and Pre-formulation Studies

The experimentally determined solubility of 0.435 mg/mL provides a quantitative benchmark for solubility assessments in early drug discovery. Researchers can use this value to predict precipitation risks in assay media, design appropriate DMSO stock solutions, and evaluate formulation strategies without the need for de novo experimental measurement .

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